molecular formula C20H19N5O4S3 B2959933 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-(methylsulfonamido)phenyl)acetamide CAS No. 1351589-35-9

2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-(methylsulfonamido)phenyl)acetamide

Cat. No. B2959933
CAS RN: 1351589-35-9
M. Wt: 489.58
InChI Key: QBFWPGCXBZFJAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzo[d]thiazol-2-yl group might be introduced via a Suzuki-Miyaura cross-coupling reaction .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study detailed the synthesis and NMR analysis of a novel 1,3,4-oxadiazole derivative, emphasizing the importance of such compounds in medicinal chemistry and their potential for diverse biological activities (Li Ying-jun, 2012).
  • Another research effort focused on synthesizing N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, highlighting their antimicrobial and hemolytic activities. This underscores the compound's potential as a basis for developing new antimicrobial agents with reduced toxicity (A. Rehman et al., 2016).

Biological Applications

  • Research into the antimicrobial and hemolytic activities of N-substituted 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides revealed that these compounds exhibit significant action against a range of microbial species. Such findings suggest the potential for developing novel antimicrobial therapies (A. Rehman et al., 2016).
  • Investigations into antimalarial sulfonamides against COVID-19 utilized computational calculations and molecular docking studies, showing that some derivatives exhibit promising antimalarial activity and potential against SARS-CoV-2 (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
  • A study on the structure-activity relationships of PI3K/mTOR inhibitors highlighted the synthesis of analogs to improve metabolic stability, indicating the potential of these derivatives in cancer therapy and metabolic disease management (Markian M Stec et al., 2011).

Anticancer Evaluation

  • The synthesis and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides against various cancer cell lines revealed compounds with moderate to excellent anticancer activity, providing a basis for further investigation into their use as cancer treatments (B. Ravinaik et al., 2021).

properties

IUPAC Name

2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(methanesulfonamido)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S3/c1-32(27,28)25-14-6-4-5-13(11-14)21-17(26)12-30-20-24-23-18(29-20)9-10-19-22-15-7-2-3-8-16(15)31-19/h2-8,11,25H,9-10,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFWPGCXBZFJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.